molecular formula C10H8N4O B13099878 2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole

2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B13099878
M. Wt: 200.20 g/mol
InChI Key: RNDYHNFNAUYKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features both benzimidazole and oxadiazole rings These structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzimidazole derivatives with hydrazine derivatives, followed by cyclization with carboxylic acids or their derivatives. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a key enzyme involved in cell signaling pathways that promote cancer cell growth and survival. By binding to the active site of EGFR, the compound prevents its activation and subsequent signaling, leading to reduced cancer cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole is unique due to its combined benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with multiple biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H8N4O/c1-6-13-14-10(15-6)9-11-7-4-2-3-5-8(7)12-9/h2-5H,1H3,(H,11,12)

InChI Key

RNDYHNFNAUYKSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.